![molecular formula C9H11BO4 B13470266 [3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid](/img/structure/B13470266.png)
[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxyoxetane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid typically involves the following steps:
Formation of the Hydroxyoxetane Moiety: This can be achieved through the reaction of an appropriate epoxide with a hydroxyl group under acidic or basic conditions.
Attachment to the Phenyl Ring: The hydroxyoxetane moiety is then attached to a phenyl ring through a substitution reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The hydroxyoxetane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Cyclohexyl derivatives.
Substitution: Substituted oxetanes with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, [3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid is used as a building block for the construction of complex molecules through Suzuki-Miyaura coupling reactions.
Biology
The compound can be used in the development of boron-containing drugs, which have shown potential in targeting specific biological pathways.
Medicine
In medicinal chemistry, it is explored for its potential as a pharmacophore in the design of new therapeutic agents.
Industry
In the chemical industry, it can be used in the synthesis of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism by which [3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the hydroxyoxetane moiety.
[3-(Hydroxyphenyl)boronic Acid]: Lacks the oxetane ring.
[3-(3-Hydroxypropyl)phenyl]boronic Acid: Contains a different hydroxyalkyl group.
Uniqueness
The presence of the hydroxyoxetane moiety in [3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid provides unique reactivity and potential for forming diverse chemical structures, distinguishing it from other boronic acids.
Propiedades
Fórmula molecular |
C9H11BO4 |
|---|---|
Peso molecular |
193.99 g/mol |
Nombre IUPAC |
[3-(3-hydroxyoxetan-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H11BO4/c11-9(5-14-6-9)7-2-1-3-8(4-7)10(12)13/h1-4,11-13H,5-6H2 |
Clave InChI |
IXPHFCJANMKNCY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C2(COC2)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


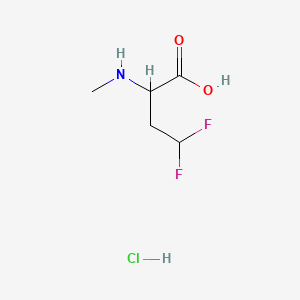
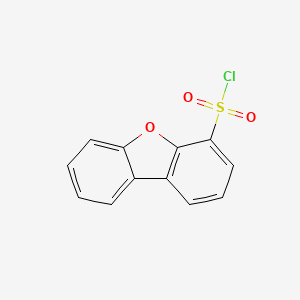
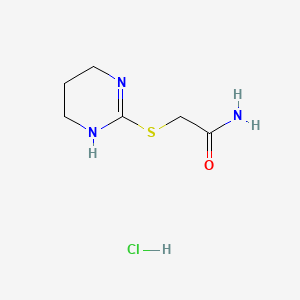
![N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride](/img/structure/B13470207.png)
![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride](/img/structure/B13470213.png)
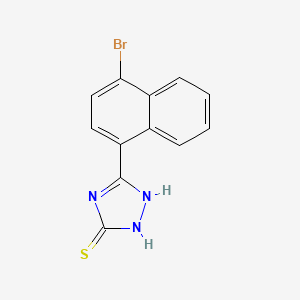

![4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol](/img/structure/B13470219.png)
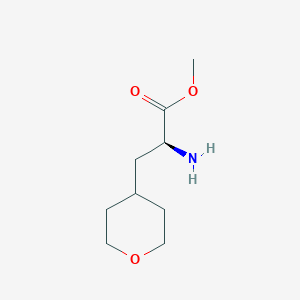

![2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide](/img/structure/B13470239.png)



